1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene

Description

Significance of Multifunctional Aromatic Compounds in Contemporary Chemistry

Multifunctional aromatic compounds are a cornerstone of modern chemistry, primarily due to their unique electronic structures and exceptional stability. ijrar.org These molecules serve as fundamental building blocks in a multitude of applications, spanning materials science, pharmaceuticals, and agrochemicals. ijrar.orgwalshmedicalmedia.com The term "aromatic" refers to their planar, cyclic structure with delocalized π-electrons, which confers significant stability. walshmedicalmedia.com

In materials science, the rigid nature of aromatic rings is leveraged to create advanced polymers and plastics with superior mechanical, thermal, and chemical properties. ijrar.org For instance, aromatic polymers such as aramids exhibit exceptional strength and are employed in high-performance applications like protective gear and aerospace components. ijrar.org The presence of multiple functional groups on a single aromatic scaffold allows for the creation of complex, three-dimensional polymer networks with tailored characteristics.

Furthermore, the versatility of aromatic compounds makes them indispensable in the synthesis of pharmaceuticals and other biologically active molecules. walshmedicalmedia.com Their structural motifs are prevalent in numerous drugs, and their functional groups provide reactive sites for constructing complex molecular architectures. walshmedicalmedia.commdpi.com The ability to introduce various functionalities onto an aromatic core enables chemists to fine-tune the electronic and steric properties of a molecule, which is crucial for designing new materials and therapeutic agents.

Structural Features and Chemical Functionality within Organic Synthesis and Materials Science Paradigms

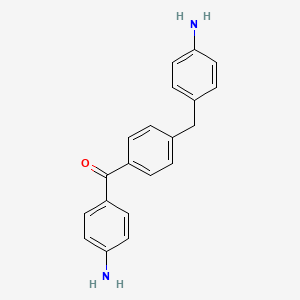

The chemical behavior and potential applications of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene are dictated by its distinct structural features. The molecule is constructed around a central benzene (B151609) ring that is substituted at its 1 and 4 positions. One substituent is a 4-aminobenzoyl group, and the other is a 4-aminobenzyl group.

Key structural components include:

Aromatic Rings: The presence of three phenyl groups provides a rigid and thermally stable backbone. These rings are hubs of electron density and can undergo electrophilic aromatic substitution reactions.

Amine Groups (-NH₂): The two primary aromatic amine groups are the most reactive sites on the molecule. They are nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. In polymer chemistry, these diamine functionalities are crucial for step-growth polymerization to form polyamides and polyimides.

Ketone Group (C=O): The carbonyl group within the benzoyl moiety acts as a rigid linker and introduces a polar site. It can influence the molecule's solubility and intermolecular interactions. This group can also be a site for further chemical modification, such as reduction to an alcohol.

Methylene (B1212753) Bridge (-CH₂-): The benzyl (B1604629) group contains a methylene bridge that introduces a degree of flexibility into the molecular structure, contrasting with the rigidity of the benzoyl ketone linker. This flexibility can impact the processing and properties of polymers derived from this molecule.

The combination of these functional groups in a single molecule allows for complex, multi-step syntheses where different parts of the molecule can be reacted selectively.

Table 1: Structural Features and Associated Chemical Functionality

| Structural Feature | Functional Group | Potential Role in Synthesis |

|---|---|---|

| Phenyl Rings | Aromatic System | Provides rigidity, thermal stability; site for electrophilic substitution. |

| Amino Functions | Primary Aromatic Amine (-NH₂) | Nucleophilic site for polymerization (polyamides, polyimides), acylation, and other coupling reactions. |

| Benzoyl Linker | Ketone (C=O) | Rigid, polar linker; potential site for reduction or other carbonyl chemistry. |

Overview of the Compound's Role as a Versatile Synthetic Intermediate and Building Block

Given its dual amine functionality and complex aromatic structure, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is well-suited to serve as a versatile synthetic intermediate, particularly as a monomer in the production of high-performance polymers. The two primary amine groups located at opposite ends of the molecule allow it to act as a building block in polycondensation reactions.

For example, it can be reacted with aromatic dianhydrides to synthesize novel poly(ether ether ketone imide)s, a class of polymers known for their excellent thermal stability and mechanical strength. researchgate.net Similarly, reaction with diacid chlorides would yield polyamides with potentially unique properties derived from the asymmetric and kinked structure of the monomer. The presence of both a rigid benzoyl group and a more flexible benzyl group within the same monomer unit could lead to polymers that balance high thermal stability with improved processability.

Beyond polymer science, this compound can serve as a scaffold for building more complex, discrete molecules. The differing reactivity of the amine groups, or the potential for selective protection and deprotection, could allow for the sequential addition of different chemical moieties. This makes it a valuable intermediate in synthetic routes targeting novel organic materials for electronics or specialized chemical agents where a precisely defined, non-symmetrical aromatic core is required.

Table 2: Potential Applications as a Synthetic Intermediate

| Application Area | Type of Reaction | Resulting Product Class | Potential Properties |

|---|---|---|---|

| Materials Science | Polycondensation with Dianhydrides | Polyimides | High thermal stability, chemical resistance, good mechanical strength. |

| Materials Science | Polycondensation with Diacid Chlorides | Polyamides | Toughness, wear resistance, potential for improved solubility. |

| Organic Synthesis | Sequential Functionalization | Complex Organic Molecules | Tailored structures for applications in organic electronics or as ligands. |

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICUDJNVDRIGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600879 | |

| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57364-89-3 | |

| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Routes to the Target Compound

A logical retrosynthetic analysis of the target compound suggests a convergent approach, where the central diaryl ketone and diaryl methane (B114726) frameworks are constructed, and the amino functionalities are introduced at a late stage to avoid potential interference with the preceding reactions. A plausible and efficient strategy involves the synthesis of a dinitro precursor, 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl)benzene, followed by a controlled reduction of the nitro groups.

The formation of the diaryl ketone core of the molecule is a critical step. The Friedel-Crafts acylation reaction stands out as a powerful and widely used method for creating carbon-carbon bonds between an aromatic ring and an acyl group. wikipedia.orglibretexts.orgchemguide.co.uk In the context of synthesizing the dinitro precursor, this would involve the acylation of a suitable benzyl-containing aromatic compound with a nitro-substituted benzoyl chloride.

A proposed synthetic route would commence with the Friedel-Crafts acylation of 4-nitrotoluene (B166481) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comscribd.com The reaction proceeds through the formation of a highly electrophilic acylium ion from 4-nitrobenzoyl chloride and AlCl₃, which then undergoes electrophilic aromatic substitution on the 4-nitrotoluene ring. wikipedia.org The methyl group of 4-nitrotoluene is an ortho-, para-director; however, due to steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para-position relative to the methyl group, which is the desired substitution pattern.

An alternative approach for the formation of unsymmetrical diaryl ketones is the Fukuyama coupling reaction, which involves the reaction of a thioester with an organozinc reagent, although this method is often associated with lower yields for diaryl ketone synthesis.

The introduction of the carbonyl and aminobenzyl moieties is strategically planned around the Friedel-Crafts acylation and subsequent transformations. The carbonyl group is introduced directly via the acylation step using 4-nitrobenzoyl chloride. The benzyl (B1604629) moiety originates from the 4-nitrotoluene starting material.

Following the successful synthesis of the diaryl ketone intermediate, the next key transformation is the introduction of the benzyl group. This can be achieved through various methods. One common approach is the Clemmensen or Wolff-Kishner reduction of the carbonyl group to a methylene (B1212753) bridge. However, in this specific synthetic design, the carbonyl group is a desired feature of the final product.

Therefore, a more direct approach is the Friedel-Crafts alkylation of benzene (B151609) with 4-nitrobenzyl chloride, followed by subsequent acylation. However, Friedel-Crafts alkylations are often prone to polysubstitution and rearrangement reactions. A more controlled approach is to start with a molecule that already contains the benzyl moiety.

A plausible synthetic pathway for the dinitro precursor is outlined in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Nitrotoluene, 4-Nitrobenzoyl chloride | AlCl₃, inert solvent (e.g., CS₂) | 1-(4-Nitrobenzoyl)-4-(4-nitrobenzyl)benzene |

| 2 | 1-(4-Nitrobenzoyl)-4-(4-nitrobenzyl)benzene | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene |

Chemoselective Functional Group Interconversions

A critical aspect of the synthesis is the chemoselective transformation of functional groups, particularly the reduction of the nitro groups to amines without affecting the carbonyl group.

The simultaneous reduction of two aromatic nitro groups in the presence of a ketone functionality can be achieved using various established methods. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for this transformation. researchgate.net This method is generally mild and highly selective for the reduction of nitro groups over ketones.

While the primary proposed route involves a Friedel-Crafts reaction to form the diaryl ketone, an alternative disconnection strategy could involve the formation of an amide bond. For instance, 4-aminobenzophenone (B72274) could be coupled with a derivative of 4-aminobenzyl amine. However, forming a diaryl ketone via intermolecular amide bond formation and subsequent intramolecular cyclization is a less common and more complex approach for this specific target molecule.

Amide bond formation is a fundamental reaction in organic chemistry and can be achieved through the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. scribd.commdpi.comdoubtnut.com In a hypothetical alternative synthesis, one could envision the reaction of a 4-aminobenzophenone derivative with a 4-aminobenzyl halide, followed by further transformations. However, the Friedel-Crafts approach to the dinitro precursor followed by reduction is a more direct and likely more efficient strategy.

Synthesis of Key Precursors and Intermediate Derivatization

The successful synthesis of the target compound relies on the availability and purity of key precursors.

The primary precursors for the proposed synthesis are 4-nitrotoluene and 4-nitrobenzoyl chloride. 4-Nitrotoluene is a commercially available starting material. 4-Nitrobenzoyl chloride can be readily synthesized from 4-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Another important intermediate in related syntheses is 4,4'-diaminobenzophenone, which serves as a building block for various polymers and dyes. libretexts.orgtdcommons.org While not a direct precursor in the proposed main route, its synthesis methodologies, often involving the nitration of benzophenone (B1666685) followed by reduction, provide valuable insights into the manipulation of functional groups on a diaryl ketone core. nih.gov

Similarly, bis(4-aminophenyl)methane is another relevant structural analogue. Its synthesis typically involves the condensation of aniline (B41778) with formaldehyde (B43269) in the presence of an acid catalyst. google.com The study of the synthesis of these related compounds provides a broader understanding of the chemical transformations applicable to the synthesis of the target molecule.

Below is a table summarizing the key precursors and their synthesis methods:

| Precursor | Starting Material(s) | Reagent(s) and Conditions |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, reflux |

| 1-(4-Nitrobenzoyl)-4-(4-nitrobenzyl)benzene | 4-Nitrotoluene, 4-Nitrobenzoyl chloride | AlCl₃, inert solvent |

Exploration of Alternative Synthetic Pathways and Novel Reagents

While the Friedel-Crafts acylation route provides a classical approach, modern organic synthesis offers a plethora of alternative methods for the construction of the key amide bond in 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene. These methods often provide milder reaction conditions, greater functional group tolerance, and improved efficiency.

One major class of alternatives involves the use of coupling reagents to facilitate the direct amidation of a carboxylic acid and an amine. nih.govchemistrysteps.comresearchgate.netpeptide.comiris-biotech.deluxembourg-bio.com In this context, 4-aminobenzoic acid could be directly coupled with a suitable 4-aminobenzyl-substituted aniline derivative. A variety of coupling reagents are available, each with its own advantages.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid for nucleophilic attack by the amine. chemistrysteps.compeptide.com

Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and often lead to high yields with minimal side reactions. iris-biotech.de

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), a water-soluble urea |

| Phosphonium Salts | PyBOP, PyAOP | Triphenylphosphine oxide, HOBt |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Tetramethylurea, HOBt/HOAt |

Furthermore, enzymatic and biocatalytic methods are emerging as green and highly selective alternatives for amide bond formation. researchgate.netunimi.it Lipases and proteases can be used under mild conditions to catalyze the formation of amide bonds, often with high chemo- and regioselectivity.

Novel reagents and catalytic systems are also continuously being developed for amidation reactions. For instance, titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov These developing methodologies offer promising avenues for more sustainable and efficient syntheses of complex molecules like 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity Profiles of the Amino Functional Groups

The presence of two primary amino groups, one on the benzoyl moiety and one on the benzyl (B1604629) moiety, makes this compound a classic diamine monomer. While structurally similar, the electronic environment of each amino group is distinct. The amino group on the benzoyl ring is deactivated by the electron-withdrawing effect of the adjacent carbonyl group, reducing its nucleophilicity compared to the amino group on the benzyl ring, which is attached to a more electron-neutral phenylmethyl system.

The amino groups of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene readily undergo acylation, a reaction of fundamental importance in both organic synthesis and polymer chemistry. This reaction typically involves treating the diamine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base or under conditions that remove the acidic byproduct.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. Both amino groups can be acylated, leading to the formation of a bis-amide derivative. This di-functionality is the basis for its use in synthesizing polyamides, where it is reacted with a diacyl chloride to form a long-chain polymer linked by repeating amide bonds. The general mechanism for acylation with an acyl chloride involves the formation of a tetrahedral intermediate which then collapses to regenerate the carbonyl double bond and eliminate a chloride ion.

Table 1: Representative Acylation Reactions of the Amino Groups

| Reactant | Acylating Agent | Conditions | Product |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Acetyl Chloride (CH₃COCl) | Aprotic solvent, base (e.g., pyridine) | 1-(4-Acetamidobenzoyl)-4-(4-acetamidobenzyl)benzene |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Terephthaloyl Chloride | Low-temperature solution polymerization | Polyamide |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Benzoyl Chloride | Schotten-Baumann conditions | 1-(4-Benzamidobenzoyl)-4-(4-benzamidobenzyl)benzene |

Primary aromatic amines are key substrates for diazotization reactions, which convert the amino group (-NH₂) into a diazonium group (-N₂⁺). This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). mdpi.com

Both amino groups in 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene can undergo diazotization to form a bis-diazonium salt. These diazonium salts are highly reactive intermediates. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions.

More significantly, diazonium salts are weak electrophiles that can attack electron-rich aromatic rings, such as phenols and anilines, in a reaction known as azo coupling. chem960.com Because the starting molecule is a diamine, bis-diazotization followed by coupling with two equivalents of a coupling agent can produce bis-azo compounds. These highly conjugated systems are often intensely colored and form the structural basis for many synthetic dyes and pigments. youtube.comlibretexts.org

Table 2: General Scheme for Diazotization and Azo Coupling

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bis-Diazotization | NaNO₂, HCl (aq), 0-5 °C | Tetrazonium salt of the parent compound |

| 2 | Azo Coupling | Electron-rich aromatic (e.g., Phenol) | Bis-azo compound (dye) |

Carbonyl Group Reactivity and Its Impact on Molecular Transformations

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key reaction in this class is the condensation with primary amines to form an imine, commonly known as a Schiff base. The reaction is typically acid-catalyzed and proceeds through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

This reaction can be used to synthesize novel molecular structures or polymers. For instance, condensation of the ketone with a separate monoamine would functionalize the molecule at its core. More importantly, if reacted with other diamines, it could potentially lead to the formation of poly(azomethine)s or poly(Schiff base)s, a class of polymers known for their thermal stability and optoelectronic properties.

Table 3: Schiff Base Formation from the Carbonyl Group

| Reactant | Condensing Agent | Conditions | Product Type |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Aniline (B41778) (C₆H₅NH₂) | Acid catalyst, removal of water | N-phenyl imine derivative |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Hydrazine (H₂NNH₂) | Acid or base catalysis | Hydrazone derivative |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | p-Phenylenediamine | Polycondensation conditions | Poly(Schiff base) |

The most significant application of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is as a monomer in polycondensation reactions. Its structure, featuring two nucleophilic amino groups separated by a rigid, kinked aromatic core containing a ketone linkage, makes it an ideal building block for high-performance polymers.

In these processes, the diamine is reacted with a complementary co-monomer bearing two electrophilic functional groups. The specific type of polymer formed depends on the co-monomer used:

Polyamides: Reaction with aromatic diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) yields aromatic polyamides (aramids). The resulting polymers possess amide linkages, and the inclusion of the ketone and benzyl groups in the backbone disrupts chain packing, which can improve solubility while maintaining high thermal stability.

Polyimides: Reaction with aromatic tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) proceeds in a two-step process. First, a soluble poly(amic acid) precursor is formed at low temperatures. Subsequent thermal or chemical cyclodehydration (imidization) converts this precursor into the final, highly stable polyimide. Polyimides are renowned for their exceptional thermal resistance, chemical inertness, and excellent mechanical properties.

The non-linear, asymmetric structure imparted by the benzoyl-benzyl linkage is a key feature, as it tends to decrease the crystallinity of the resulting polymers, thereby enhancing their solubility and processability without significantly compromising their high glass transition temperatures.

Table 4: Polymerization Reactions

| Polymer Type | Co-monomer | Linkage Formed | Key Polymer Properties |

| Polyamide | Diacid Chloride (e.g., Isophthaloyl chloride) | Amide (-CO-NH-) | High thermal stability, good mechanical strength, potentially enhanced solubility |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | Exceptional thermal stability, chemical resistance, excellent dielectric properties |

Intra- and Intermolecular Interactions Governing Reactivity

The physical properties of the monomer and the macroscopic properties of polymers derived from it are heavily influenced by a combination of intra- and intermolecular forces.

Intramolecular Interactions: The primary intramolecular effect is electronic. The electron-withdrawing carbonyl group reduces the electron density of the benzoyl ring and decreases the basicity of its attached amino group through resonance and inductive effects. This can influence the relative reaction rates during polymerization. The methylene (B1212753) bridge (-CH₂-) between the two central phenyl rings provides conformational flexibility, allowing the molecule to adopt various bent conformations.

Intermolecular Interactions: In the solid state, the molecule's structure is governed by a network of non-covalent interactions.

Hydrogen Bonding: The N-H groups of the primary amines act as strong hydrogen bond donors. The carbonyl oxygen and the nitrogen atoms themselves can act as hydrogen bond acceptors. This leads to the formation of extensive N-H···O and N-H···N hydrogen bond networks, which significantly raise the melting point of the monomer and are crucial for the high strength of polymers like polyamides. nih.gov

π-π Stacking: The multiple aromatic rings allow for favorable π-π stacking interactions, contributing to crystal packing and the cohesive energy of the material.

Dipole-Dipole Interactions: The polar ketone group creates a significant molecular dipole, leading to dipole-dipole interactions that further stabilize the solid-state structure.

These combined interactions dictate the molecule's solubility, melting point, and crystal structure. In the context of polymers, these same forces control chain packing, morphology, and ultimately the mechanical and thermal properties of the final material. nih.gov

Table 5: Summary of Intra- and Intermolecular Interactions

| Interaction Type | Description | Consequence |

| Intramolecular | ||

| Electronic Effects | Electron-withdrawing C=O group deactivates one ring and reduces the basicity of the adjacent NH₂ group. | Different reactivity between the two amino groups; influences regioselectivity in electrophilic substitution. |

| Conformational Flexibility | The -CH₂- linker allows rotation, leading to a non-linear, kinked molecular geometry. | Disrupts polymer chain packing, often leading to amorphous materials with enhanced solubility. |

| Intermolecular | ||

| Hydrogen Bonding | N-H groups act as donors; C=O and N atoms act as acceptors. | High melting point; high mechanical strength and thermal stability in derived polymers (e.g., aramids). |

| π-π Stacking | Attraction between the electron clouds of the aromatic rings. | Contributes to dense packing in the solid state and ordered domains in polymers. |

| Dipole-Dipole Forces | Interaction between the permanent dipoles of the polar ketone groups. | Increases cohesive energy, influencing physical properties like melting and boiling points. |

Conformational Analysis and Rotational Barriers around C-C and C-N Bonds

The rotation of the phenyl rings around the C-C bonds of the benzophenone (B1666685) and benzyl groups is a significant factor in the molecule's conformation. In substituted aromatic compounds, the energy barriers to rotation can be influenced by both steric hindrance and electronic effects from substituent groups. Electron-donating groups, such as the amino group, can decrease the rotational barrier, while electron-withdrawing groups tend to increase it. The benzophenone core introduces a degree of rigidity, but the phenyl rings can still twist out of planarity with the carbonyl group. For instance, in related benzophenone structures, the phenyl rings are often twisted with respect to the carbonyl plane, with reported torsion angles varying based on the substitution pattern.

Rotation around the C-N bond of the aromatic amine groups is also a critical conformational parameter. The barrier to rotation around the aryl C-N bond in anilines is generally low. However, factors such as protonation or the electronic nature of other substituents on the aromatic ring can influence this barrier. For amine-substituted heteroaromatic systems, it has been observed that the rotational barrier increases with the electronegativity of the ring system. nih.gov

The interplay of these rotational possibilities results in a molecule that is not planar. The terminal aminophenoxy rings in analogous structures, for example, have been found to be nearly perpendicular to a central benzene (B151609) ring. researchgate.net This non-planar conformation is a result of the molecule adopting a geometry that minimizes steric strain while allowing for favorable electronic interactions.

Table 1: Estimated Rotational Barriers in Related Molecular Fragments

| Bond | Molecular Fragment Example | Typical Rotational Barrier (kcal/mol) | Influencing Factors |

| Phenyl-C(O) | Benzophenone | Moderate | Steric hindrance between ortho hydrogens, electronic effects of substituents. |

| Phenyl-CH2 | Toluene | Very Low | Low steric hindrance allows for near-free rotation at room temperature. |

| Phenyl-NH2 | Aniline | ~4.1 | Partial double bond character due to lone pair delocalization into the ring. nih.gov |

Potential for Hydrogen Bonding Networks and Supramolecular Assembly

The presence of two primary amine (-NH2) groups and a carbonyl (C=O) group makes 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene an excellent candidate for forming extensive hydrogen bonding networks. The amine groups act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the amines can act as hydrogen bond acceptors.

These hydrogen bonds are crucial in directing the self-assembly of the molecules into ordered, three-dimensional supramolecular structures in the solid state. Intermolecular N-H···O and N-H···N hydrogen bonds are expected to be the dominant interactions. researchgate.net In similar molecular systems containing both amino and carbonyl functionalities, N-H···O hydrogen bonds are frequently observed to form infinite chains or more complex networks. researchgate.net The relative ability of the amino nitrogen and carbonyl oxygen to accept hydrogen bonds depends on the chemical environment. Generally, the carbonyl oxygen is a stronger hydrogen bond acceptor, a characteristic that can be enhanced by conjugation with an amino group. rsc.org

The formation of these non-covalent interactions can lead to the creation of well-defined architectures, such as layers or channels, within the crystal lattice. The interplay of hydrogen bonding and other non-covalent interactions, like π-π stacking of the aromatic rings, will ultimately determine the final supramolecular assembly. The benzophenone moiety itself has been utilized in designing self-assembling structures, such as nanostructured photocatalysts and photoinitiators for polymerization. nih.govunipd.itwhiterose.ac.uk This highlights the propensity of this core structure to participate in organized molecular assemblies. The specific geometry of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, with its flexible benzyl linker and more rigid benzoyl group, allows for a variety of packing motifs, leading to potentially complex and robust supramolecular architectures.

Table 2: Potential Hydrogen Bonding Interactions

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Amino (N-H) | Carbonyl (C=O) | N-H···O | Chains, sheets |

| Amino (N-H) | Amino (N) | N-H···N | Chains, dimers |

Advanced Spectroscopic Characterization and Structural Assignment Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Investigations of Aromatic and Aliphatic Proton Environments

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. In 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, the protons can be categorized into several distinct groups: the protons of the two para-substituted terminal benzene (B151609) rings, the protons of the central 1,4-disubstituted benzene ring, the methylene (B1212753) bridge protons, and the amine and amide protons.

The aromatic region of the ¹H NMR spectrum is expected to be complex, with signals typically appearing between 6.5 and 8.0 ppm. The protons on the aminobenzoyl and aminobenzyl rings would likely appear as doublets due to para-substitution. The protons of the central benzene ring are also anticipated to produce a distinct pattern. The benzylic methylene (-CH₂) protons would present a characteristic singlet in the aliphatic region, generally around 4.0 ppm. The amine (-NH₂) protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | m |

| Methylene Protons (-CH₂-) | ~4.0 | s |

| Amine Protons (-NH₂) | Variable (Broad) | s |

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The spectrum for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene would show distinct signals for the carbonyl carbon, the aliphatic methylene carbon, and the various aromatic carbons. The carbonyl (C=O) carbon of the ketone linkage is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm. The methylene (-CH₂) carbon signal is expected in the aliphatic region, around 40-50 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbons bonded to nitrogen atoms will show shifts influenced by the electron-donating amino groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 150 |

¹⁵N NMR Applications for Nitrogen Atom Characterization in Amines and Amides

Nitrogen-15 (¹⁵N) NMR, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the chemical environment of nitrogen atoms. For this molecule, two distinct nitrogen environments exist: the primary aromatic amine (-NH₂) groups and the secondary amide (-C(O)NH-) linkage that would be formed upon polymerization or further reaction, though the parent monomer contains a ketone. For the primary amino groups, the ¹⁵N chemical shifts are expected in the typical range for aromatic amines. This technique is particularly useful for studying electronic effects and hydrogen bonding involving the nitrogen atoms.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a unique "fingerprint" and confirming the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is highly effective for identifying key functional groups. The FT-IR spectrum of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band corresponding to the C=O stretch of the benzophenone (B1666685) moiety would be prominent around 1650 cm⁻¹. The C-N stretching of the aromatic amines would be observed in the 1250-1335 cm⁻¹ range. Aromatic C-H stretching and bending vibrations would also be present.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Ketone (C=O) | Stretch | ~1650 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis

Electronic absorption spectroscopy is a pivotal technique for investigating the electronic structure of molecules containing chromophores and conjugated systems. In the case of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, the UV-Vis spectrum is dictated by the presence of multiple benzene rings, a carbonyl group (C=O), and two amino groups (-NH2), which form an extended π-conjugated system.

The molecule's structure incorporates several key chromophoric and auxochromic elements:

Benzene Rings: These aromatic rings are fundamental chromophores that typically exhibit characteristic absorption bands in the UV region.

Carbonyl Group (C=O): The carbonyl group in the benzoyl moiety acts as a chromophore and can participate in n→π* transitions.

Amino Groups (-NH2): These groups function as powerful auxochromes. The lone pair of electrons on the nitrogen atoms can interact with the π-system of the benzene rings, leading to a significant modification of the absorption spectrum.

The electronic transitions observed in the UV-Vis spectrum are primarily of two types: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high-energy, high-intensity absorptions. The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino groups) to a π* antibonding orbital; these are generally of lower intensity compared to π→π* transitions.

The extended conjugation across the benzoyl and benzyl (B1604629) moieties, coupled with the influence of the amino auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to simpler aromatic compounds like benzene. shimadzu.com The delocalization of electrons over the entire molecular framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. shimadzu.com Aromatic compounds with amino groups typically show absorption bands in the 235-240 nm and 275-295 nm regions. researchgate.net The presence of extended conjugation can shift these absorptions to well over 300 nm. researchgate.netnih.gov

Based on the analysis of its constituent chromophores and auxochromes, the expected UV-Vis spectral data for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene are summarized below.

| Expected λmax Range (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|

| ~240 - 280 nm | π→π | Localized transitions within the aminobenzyl and aminobenzoyl aromatic systems. |

| ~320 - 380 nm | π→π | Transition involving the extended conjugated system across the benzoyl moiety, influenced by the amino auxochrome. |

| >350 nm (weak) | n→π | Transition associated with the non-bonding electrons of the carbonyl oxygen. This band may be of low intensity and could be obscured by the stronger π→π bands. |

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene (Molecular Formula: C26H22N2O), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+•), allowing for unambiguous verification of its elemental composition. The nominal molecular weight of the compound is 378.48 g/mol .

Upon ionization, typically via electron impact (EI), the molecular ion is formed, which then undergoes fragmentation at its weakest bonds. The structure of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene offers several predictable cleavage pathways. The most probable fragmentations would involve the cleavage of the bonds adjacent to the carbonyl and methylene bridges, leading to the formation of stable resonance-stabilized cations.

Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, resulting in the formation of the stable aminobenzoyl cation.

Benzylic cleavage at the methylene bridge, leading to the formation of the stable aminobenzyl cation.

Analysis of structurally similar compounds supports these predictions. For instance, mass spectrometric studies of compounds containing a 4-aminobenzoyl moiety frequently show a characteristic fragment ion at m/z 120, corresponding to the [H2N-C6H4-CO]+ cation. nih.gov Similarly, molecules with a 4-aminobenzyl group consistently produce a fragment at m/z 106, which corresponds to the [H2N-C6H4-CH2]+ cation. nih.gov

The anticipated major fragments in the mass spectrum of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene are detailed in the following table.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 378 | [C26H22N2O]+• | Molecular Ion ([M]+•) |

| 272 | [M - C7H8N]+• | Loss of aminobenzyl radical |

| 258 | [M - C7H6NO]+• | Loss of aminobenzoyl radical |

| 120 | [H2N-C6H4-CO]+ | Aminobenzoyl cation |

| 106 | [H2N-C6H4-CH2]+ | Aminobenzyl cation |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is not publicly available, its likely solid-state features can be inferred from crystallographic studies of structurally related aromatic compounds, such as 1,4-Bis(4-aminophenoxy)benzene. nih.govresearchgate.net These studies reveal that complex multi-ring aromatic molecules often adopt non-planar conformations to minimize steric strain.

For 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, it is anticipated that the three benzene rings would not be coplanar. Significant dihedral angles would exist between the central benzene ring and the planes of the aminobenzoyl and aminobenzyl moieties.

A crucial aspect of the crystal structure would be the network of intermolecular interactions that stabilize the crystal lattice. The presence of two amino groups (hydrogen bond donors) and a carbonyl oxygen atom (hydrogen bond acceptor) suggests that hydrogen bonding plays a dominant role in the molecular packing. It is highly probable that N-H···O and N-H···N hydrogen bonds are formed, linking adjacent molecules into a stable three-dimensional supramolecular architecture.

An X-ray diffraction study would yield the following key structural parameters.

| Parameter | Description | Expected Significance |

|---|---|---|

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides insight into the packing efficiency and symmetry of the molecule in the solid state. A monoclinic system like P21/c is common for such molecules. nih.govresearchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the size and shape of the basic building block of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. | Confirms the covalent structure and reveals any strain or unusual bonding characteristics. For example, the C-N and C=O bond lengths. |

| Torsion (Dihedral) Angles | The angles between the planes of the aromatic rings. | Quantifies the molecular conformation and the degree of non-planarity, which impacts electronic conjugation. |

| Hydrogen Bonding Network | Distances and angles of intermolecular N-H···O and N-H···N bonds. | Elucidates the primary forces governing the crystal packing and influencing the material's physical properties. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about energy, geometry, and various spectroscopic properties.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-31G(d,p), would be employed to determine its most stable conformation (optimized geometry). This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations can predict various spectroscopic properties. For instance, the vibrational frequencies from a DFT calculation would correspond to the peaks observed in an infrared (IR) spectrum, aiding in the structural confirmation of the compound. Similarly, predictions of NMR chemical shifts can be correlated with experimental data.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, derived from first principles without empirical parameters, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would provide a more refined understanding of the electron distribution and energies within 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene. These high-accuracy calculations are particularly useful for benchmarking results from less computationally intensive methods like DFT and for obtaining precise values for electronic properties such as ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. For 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, the HOMO would likely be localized on the electron-rich amino groups and the benzene (B151609) rings, which are capable of donating electron density. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing benzoyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Implications of FMOs for Reactivity and Electronic Transitions

The spatial distribution and energies of the HOMO and LUMO have significant implications. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, an electrophile would preferentially attack the regions of high HOMO density. The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption at a longer wavelength in the UV-visible spectrum. This information is crucial for understanding the potential of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene in applications involving electronic materials or photochemistry.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It is plotted on the electron density surface and uses a color scale to represent the electrostatic potential.

For 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups would be expected to be surrounded by regions of negative potential, indicating their role as sites for electrophilic attack. The hydrogen atoms of the amino groups and the benzene rings would likely exhibit positive potential, making them susceptible to nucleophilic attack. This visual representation of the charge landscape provides intuitive insights into the molecule's intermolecular interactions and reactivity patterns.

Reactivity Indices and Mechanistic Insights

Reactivity indices derived from computational chemistry are crucial for predicting how a molecule will interact with other chemical species. These indices help in identifying the most reactive parts of the molecule, offering a glimpse into its chemical behavior without the need for extensive experimental work.

Fukui functions are powerful tools in conceptual density functional theory (DFT) for identifying the sites within a molecule that are most susceptible to electrophilic, nucleophilic, and radical attacks. researchgate.netias.ac.in These functions measure the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net By calculating the condensed Fukui functions for each atom, we can predict the local reactivity.

For "1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene," the Fukui functions would highlight the atoms most likely to donate or accept electrons.

Nucleophilic Attack (f+): This function indicates the propensity of a site to accept an electron. In this molecule, the carbonyl carbon of the benzoyl group is expected to have a high f+ value, making it a prime target for nucleophiles.

Electrophilic Attack (f-): This function shows the propensity of a site to donate an electron. The nitrogen atoms of the amino groups, as well as specific carbon atoms in the aromatic rings activated by these amino groups (particularly at the ortho and para positions), are predicted to have high f- values, indicating their susceptibility to electrophiles. semanticscholar.org

A hypothetical representation of condensed Fukui function values for selected atoms in the molecule is presented below, illustrating the expected reactivity trends.

| Atom/Region | Predicted f+ (Electrophilicity) | Predicted f- (Nucleophilicity) | Predicted Reactive Nature |

| Carbonyl Carbon | High | Low | Electrophilic |

| Amino Nitrogen (Benzoyl side) | Low | High | Nucleophilic |

| Amino Nitrogen (Benzyl side) | Low | High | Nucleophilic |

| Aromatic C (ortho to -NH2) | Moderate | High | Nucleophilic |

| Aromatic C (ortho to -CO) | High | Low | Electrophilic |

This table is generated based on established principles of chemical reactivity for the functional groups present in the molecule.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This analysis is particularly useful for understanding intermolecular interactions, charge delocalization, and hyperconjugation effects. taylorandfrancis.comperiodicodimineralogia.it

In "1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene," NBO analysis would reveal significant electronic interactions:

Hyperconjugation: NBO analysis can identify stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, interactions between the lone pair orbitals of the nitrogen atoms and the antibonding π* orbitals of the aromatic rings contribute to the stability of the molecule.

Intermolecular Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the amino nitrogens can act as hydrogen bond acceptors. NBO analysis can quantify the strength of these potential intermolecular interactions, which are crucial for understanding the molecule's behavior in condensed phases.

A summary of expected significant NBO interactions and their stabilization energies (E(2)) is provided below.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (N) of amino group | π* (C=C) of aromatic ring | High | n → π* (Resonance) |

| π (C=C) of aromatic ring | π* (C=O) of carbonyl group | Moderate | π → π* (Conjugation) |

| LP (O) of carbonyl group | σ* (N-H) of another molecule | Moderate | Hydrogen Bonding |

| σ (C-H) of benzyl (B1604629) group | π* (C=C) of aromatic ring | Low | C-H···π interaction |

LP denotes a lone pair orbital. This table is illustrative of the types of interactions and relative energies expected for this molecular structure.

Applications in Advanced Materials Science and Polymer Chemistry

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The amine groups in 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene serve as effective coordination sites, enabling its function as a ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atoms of the amine groups possess lone pairs of electrons that can be donated to metal ions, forming coordinate covalent bonds. The spatial arrangement and flexibility of the ligand are critical factors that influence the resulting structure and properties of the coordination assembly.

At present, specific research detailing the chelate formation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene with transition metals or main group elements is not available in the public domain. However, based on the principles of coordination chemistry, the molecule's structure suggests the potential for chelation. The two amine groups, separated by the benzyl (B1604629) and benzoyl benzene (B151609) backbone, could potentially coordinate to a single metal center, although the large distance and conformational flexibility might favor the formation of polymeric chains or bridged complexes rather than discrete mononuclear chelates.

The interaction with transition metals, which have partially filled d-orbitals, could lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties. Similarly, coordination to main group elements, which often exhibit different coordination geometries, could result in novel structural motifs. The specific outcomes of such coordination events would be highly dependent on the choice of metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Table 1: Potential Coordination Modes of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

| Coordination Site | Potential Metal Interaction | Resulting Structure Type |

| Amino group (benzoyl) | Lewis acid-base interaction | Monodentate or bridging ligand |

| Amino group (benzyl) | Lewis acid-base interaction | Monodentate or bridging ligand |

| Both amino groups | Potential for chelation or bridging | Polymeric or discrete complexes |

Note: This table is predictive and based on the general principles of coordination chemistry, as specific experimental data for this compound is not currently available.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are synthesized from organic building blocks linked by strong covalent bonds. The diamine nature of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene makes it a candidate as a building block (linker) for the construction of COFs, typically through condensation reactions with aldehyde-containing monomers to form imine-linked frameworks.

While the specific incorporation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene into COFs has not been explicitly reported in the reviewed literature, the general principles of COF synthesis can be applied. For instance, the reaction of this diamine with a trigonal aldehyde monomer, such as 1,3,5-triformylbenzene, could theoretically lead to the formation of a two-dimensional hexagonal porous network. The properties of the resulting COF, such as its porosity, stability, and functionality, would be directly influenced by the geometry and chemical nature of the 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene linker. The inherent polarity and potential for hydrogen bonding from the amine and carbonyl groups could impart specific adsorption or catalytic properties to the framework.

Table 2: Hypothetical COF Synthesis Parameters

| Monomer 1 (Diamine) | Monomer 2 (Aldehyde) | Potential Linkage | Expected Framework Topology |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | 1,3,5-Triformylbenzene | Imine | Hexagonal (2D) |

| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Terephthalaldehyde | Imine | Linear or sheet-like (2D) |

Note: This table represents theoretical possibilities for COF synthesis using the subject compound, as experimental data is not currently documented.

The development of COFs from novel linkers like 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is an active area of research, with the potential to yield new materials for applications in gas storage, separation, and catalysis.

Future Research Trajectories and Emerging Avenues

Integration into Supramolecular Chemistry and Self-Assembled Systems

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The formation of such systems relies on non-covalent intermolecular forces. The molecular structure of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is well-suited for the construction of supramolecular assemblies.

Future research could investigate how the interplay of hydrogen bonding and π-π stacking interactions involving the aromatic rings could guide the self-assembly of this molecule into well-defined one-, two-, or three-dimensional architectures. The directionality of the amino and carbonyl groups could lead to the formation of predictable patterns, such as tapes, sheets, or porous networks. The study of these self-assembled systems could be particularly interesting for applications in areas like molecular recognition, guest encapsulation, and the development of "smart" materials that respond to external stimuli.

A key area of investigation would be the co-crystallization of this compound with other organic molecules to form multi-component crystals with tailored properties. The amino groups can act as hydrogen bond donors to carboxylic acids or other acceptor molecules, while the carbonyl group can interact with hydrogen bond donors.

Table 1: Potential Supramolecular Interactions of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

| Interaction Type | Participating Functional Groups | Potential Resulting Architectures |

| Hydrogen Bonding | Amino (-NH2) and Carbonyl (C=O) groups | Linear chains, cyclic motifs, 2D sheets |

| π-π Stacking | Benzene (B151609) rings | Columnar stacks, layered structures |

| van der Waals forces | Entire molecule | Close packing in the solid state |

Exploration in Advanced Catalysis and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The amino groups in 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene could be functionalized to create novel organocatalysts. For instance, derivatization of the amino groups could lead to the formation of chiral catalysts for asymmetric synthesis, a field of significant importance in the pharmaceutical industry.

The presence of two amino groups offers the possibility of creating bifunctional catalysts, where one group could act as a Brønsted base or acid, while the other is modified to provide a steric directing effect. Such catalysts could be explored in a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The rigid backbone of the molecule could provide a well-defined scaffold for positioning the catalytic sites, potentially leading to high levels of stereocontrol.

Potential Contributions to Optoelectronic and Electronic Materials

Organic molecules with extended π-conjugated systems and donor-acceptor character are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aminobenzoyl and aminobenzyl moieties can act as electron-donating groups. While the central benzene ring acts as a π-bridge, the benzoyl group has electron-withdrawing character.

Theoretical and experimental studies could explore the photophysical properties of this compound, including its absorption and emission spectra, as well as its charge transport characteristics. By modifying the amino groups or the aromatic backbone, it may be possible to tune the electronic properties to suit specific applications. For example, creating polymers from this molecule could lead to new semiconducting materials.

Table 2: Potential Optoelectronic Properties and Applications

| Property | Potential Application | Rationale |

| Fluorescence | Organic Light-Emitting Diodes (OLEDs) | The aromatic structure could support emissive excited states. |

| Charge Transport | Organic Field-Effect Transistors (OFETs) | The extended π-system could facilitate the movement of charge carriers. |

| Photoinduced Charge Transfer | Organic Photovoltaics (OPVs) | The donor-acceptor nature of the molecule could be exploited for charge separation. |

Sustainable Synthetic Methodologies and Green Chemistry Principles in Compound Preparation

The development of environmentally friendly methods for the synthesis of chemical compounds is a central goal of green chemistry. Future research on 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene should focus on developing sustainable synthetic routes.

This could involve the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more benign alternatives. Catalytic methods, particularly those using earth-abundant metals or organocatalysts, would be preferable to stoichiometric reactions. One potential green approach to a key step in the synthesis of such aromatic ketones is the visible-light-induced aerobic C-H oxidation of the corresponding diarylmethane. chemistryviews.org This method uses air as the oxidant and can be performed in water, making it an environmentally friendly option. chemistryviews.org

Furthermore, exploring biocatalytic routes, using enzymes to perform key transformations, could offer a highly selective and sustainable method for the preparation of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene in laboratory settings?

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during coupling .

- Nucleophilic acyl substitution : React 4-aminobenzoic acid derivatives with activated carbonyl intermediates (e.g., using EDCI/HOBt as coupling agents) .

- Purification : Employ column chromatography or preparative HPLC to isolate the final product, followed by recrystallization for purity .

Q. How should researchers handle and store 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene to ensure safety and stability?

- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Amine-containing compounds may cause sensitization .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis .

Q. Which databases are reliable for obtaining physicochemical data on this compound?

- NIST Chemistry WebBook : For IR spectra, thermodynamic data, and vapor pressure .

- SciFinder/Reaxys : For synthetic protocols, crystallographic data, and reaction conditions .

- PubChem : For preliminary toxicity and bioactivity profiles (cross-validate with primary literature) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Q. How can computational chemistry optimize the synthesis of novel derivatives?

- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for coupling reactions .

- Solvent effects : Apply COSMO-RS simulations to select solvents that enhance reaction yields .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loadings) .

Q. What strategies address contradictions between experimental and theoretical data?

- Cross-validation : Compare experimental IR/NMR spectra with computational predictions (e.g., Gaussian-generated spectra) .

- Isotopic labeling : Use deuterated analogs to confirm reaction mechanisms or intermediate structures .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) to refine models .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

- Accelerated degradation studies : Expose the compound to heat, light, or humidity and monitor degradation via LC-MS .

- Kinetic analysis : Calculate half-life (t½) under stress conditions using Arrhenius plots .

- Degradant identification : Isolate and characterize byproducts via preparative TLC or HPLC-MS .

Q. What methodologies are critical for analyzing bioactivity in vitro?

- Dose-response assays : Use IC50 or EC50 measurements in cell lines to assess potency .

- Protein binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .

- Metabolic stability : Evaluate hepatic clearance using microsomal incubation assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Purity verification : Re-crystallize the compound and re-measure properties .

- Inter-laboratory comparison : Cross-check data with independent labs using standardized protocols .

- Database auditing : Verify if conflicting data originates from uncorroborated sources (e.g., non-peer-reviewed reports) .

Methodological Tools and Frameworks

Q. What interdisciplinary approaches enhance research on this compound?

- Chemical informatics : Integrate cheminformatics tools (e.g., KNIME, RDKit) to analyze structure-activity relationships .

- Systems chemistry : Study emergent properties in multi-component reactions involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.